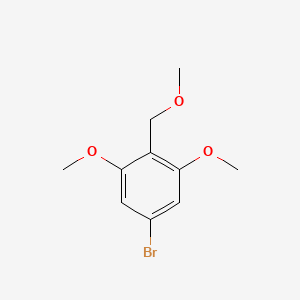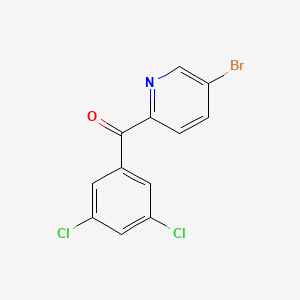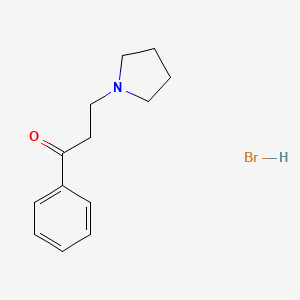
4-(2,6-Dichlorophenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-Dichlorophenoxy)aniline is an organic compound with the molecular formula C12H9Cl2NO. It is a solid crystal, colorless or pale yellow, with a distinct odor. This compound is primarily used as an intermediate in the synthesis of various chemicals, including herbicides, fungicides, and insecticides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-(2,6-Dichlorophenoxy)aniline typically involves the reaction of 2,6-dichlorophenol with aniline under specific conditions. One common method includes the following steps:
Reaction of 2,6-dichlorophenol with aniline: This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of this compound.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of 2,6-dichlorophenol and aniline are reacted in industrial reactors.
Separation and Purification: The product is separated from the reaction mixture using techniques such as distillation and crystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2,6-Dichlorophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products: The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(2,6-Dichlorophenoxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 4-(2,6-Dichlorophenoxy)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes and proteins involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-(2,4-Dichlorophenoxy)aniline: Similar in structure but with different substitution patterns on the phenoxy ring.
4-(2,4-Dichlorophenoxy)aniline: Another closely related compound with different chlorine positions.
Uniqueness: 4-(2,6-Dichlorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its effectiveness as an intermediate in the synthesis of various agrochemicals and pharmaceuticals sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
90593-26-3 |
|---|---|
Molekularformel |
C12H9Cl2NO |
Molekulargewicht |
254.11 g/mol |
IUPAC-Name |
4-(2,6-dichlorophenoxy)aniline |
InChI |
InChI=1S/C12H9Cl2NO/c13-10-2-1-3-11(14)12(10)16-9-6-4-8(15)5-7-9/h1-7H,15H2 |
InChI-Schlüssel |
ZORVAFDYGLBTEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



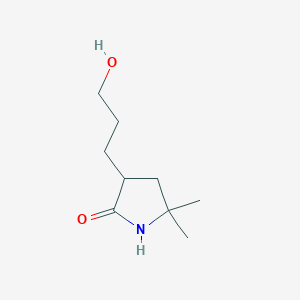
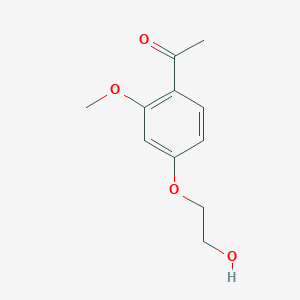
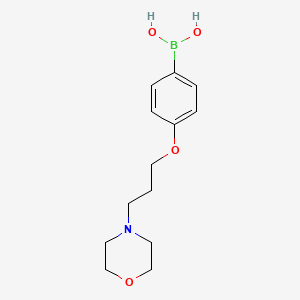
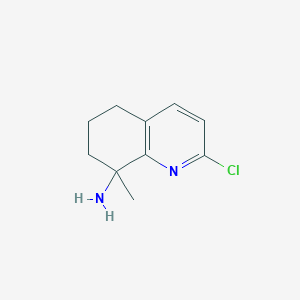
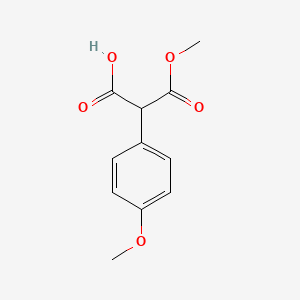
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-[(triphenylmethoxy)methyl]-](/img/structure/B13985668.png)
